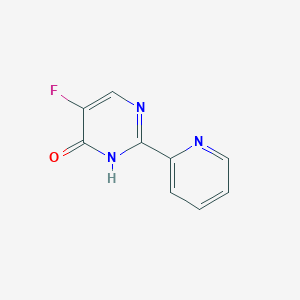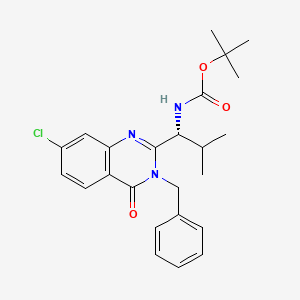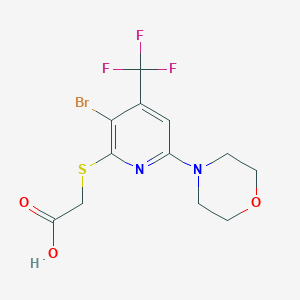
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid
Übersicht
Beschreibung
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid, also known as Bmtpas, is a novel small molecule compound that has shown promising results in scientific research. It was first synthesized in 2014 and has since been studied extensively for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been studied extensively for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection research, (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to protect neurons from oxidative damage and improve cognitive function. In inflammation research, (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to reduce inflammation and improve tissue repair.
Wirkmechanismus
The mechanism of action of (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses.
Biochemische Und Physiologische Effekte
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative damage, and the reduction of inflammation. (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid has also been shown to improve cognitive function and tissue repair in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid in lab experiments is its high potency and specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on cellular processes and disease development. However, one limitation of using (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid research, including the development of more efficient synthesis methods, the optimization of dosing and administration in animal models, and the exploration of its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid and its effects on cellular processes and disease development.
Eigenschaften
IUPAC Name |
2-[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O3S/c13-10-7(12(14,15)16)5-8(18-1-3-21-4-2-18)17-11(10)22-6-9(19)20/h5H,1-4,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLQLHGGDCTNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



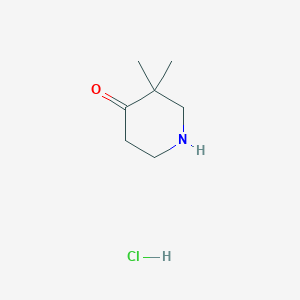

![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
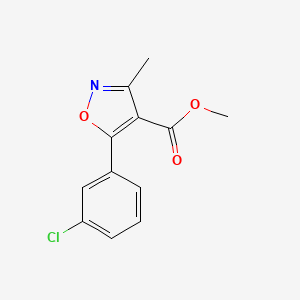
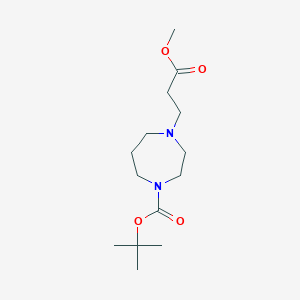
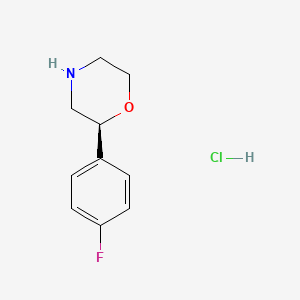
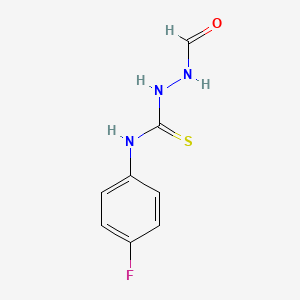
![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)
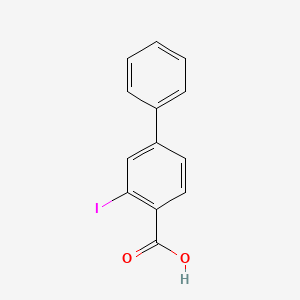
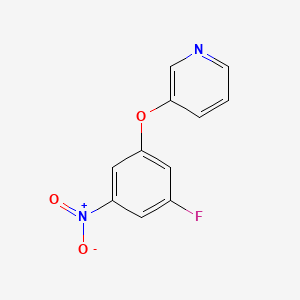
![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)
